Ethyl 2-(2,3-difluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(2,3-difluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,3-difluoro-phenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-difluoro-phenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenoxy group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: 2-(2,3-difluoro-phenoxy)acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: 2-(2,3-difluoro-phenoxy)ethanol.
Scientific Research Applications
Ethyl 2-(2,3-difluoro-phenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-difluoro-phenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Ethyl 2-(2,3-difluoro-phenoxy)acetate can be compared with other phenoxyacetic acid derivatives:
Ethyl 2-(4-chloro-phenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Ethyl 2-(2,4-difluoro-phenoxy)acetate: Another difluoro derivative with fluorine atoms at different positions, affecting its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,3-difluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOCHGMBAYWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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